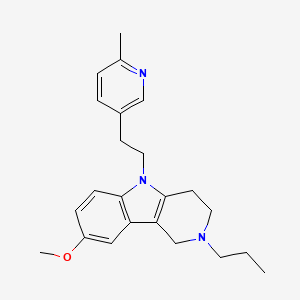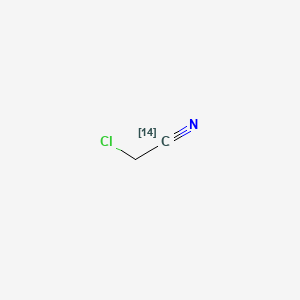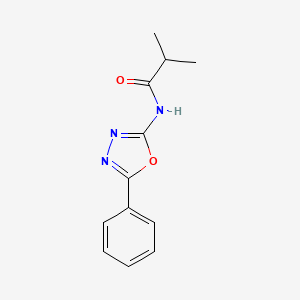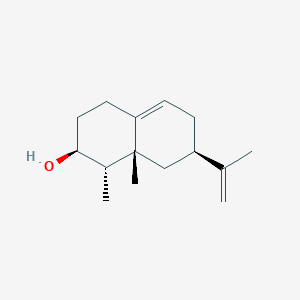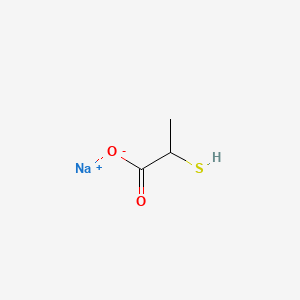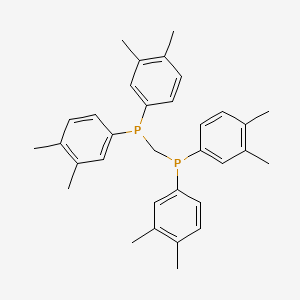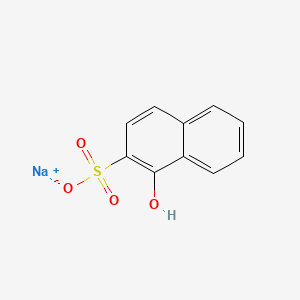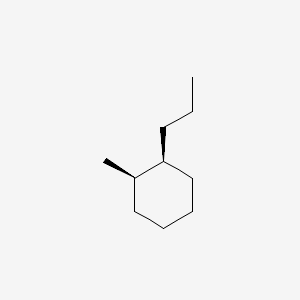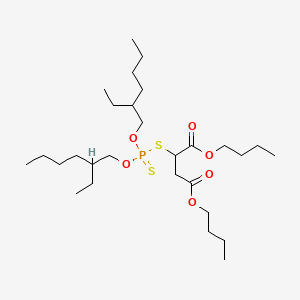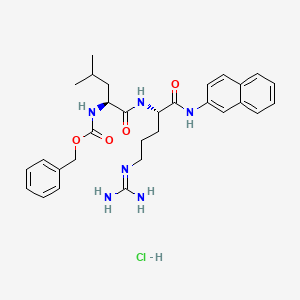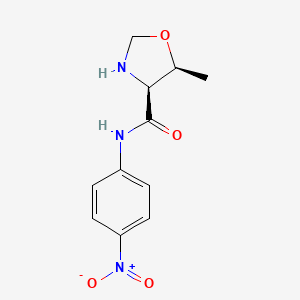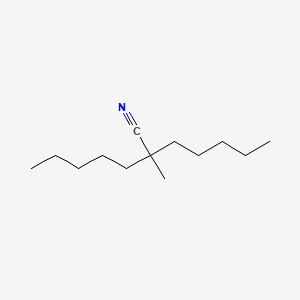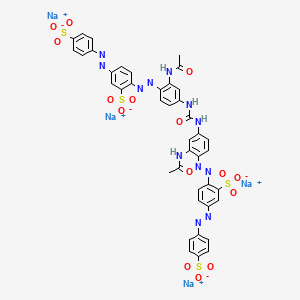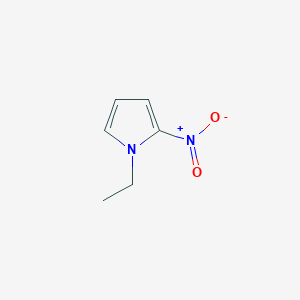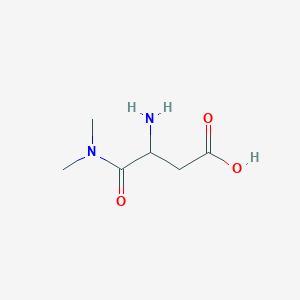
Butanoic acid, 3-amino-4-(dimethylamino)-4-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 3-amino-4-(dimethylamino)-4-oxo- is a compound with the molecular formula C6H14N2O2. It is known for its unique structure, which includes both amino and dimethylamino groups. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-amino-4-(dimethylamino)-4-oxo- can be achieved through several methods. One common approach involves the reaction of butanoic acid derivatives with amines under controlled conditions. For instance, the reaction of butanoic acid with dimethylamine and an appropriate catalyst can yield the desired compound. The reaction typically requires a polar organic solvent and may involve the use of protecting groups to ensure selectivity .
Industrial Production Methods
Industrial production of Butanoic acid, 3-amino-4-(dimethylamino)-4-oxo- often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to enhance reaction efficiency and yield. The process is designed to minimize impurities and maximize the purity of the final product .
化学反应分析
Types of Reactions
Butanoic acid, 3-amino-4-(dimethylamino)-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
科学研究应用
Butanoic acid, 3-amino-4-(dimethylamino)-4-oxo- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用机制
The mechanism of action of Butanoic acid, 3-amino-4-(dimethylamino)-4-oxo- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
相似化合物的比较
Similar Compounds
Similar compounds to Butanoic acid, 3-amino-4-(dimethylamino)-4-oxo- include:
3-Aminobutanoic acid: A compound with a similar structure but lacking the dimethylamino group.
4-(Dimethylamino)butyric acid: A compound with a similar structure but differing in the position of the amino group.
Uniqueness
Butanoic acid, 3-amino-4-(dimethylamino)-4-oxo- is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C6H12N2O3 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
3-amino-4-(dimethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-8(2)6(11)4(7)3-5(9)10/h4H,3,7H2,1-2H3,(H,9,10) |
InChI 键 |
USAAXKNUNARPCY-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


